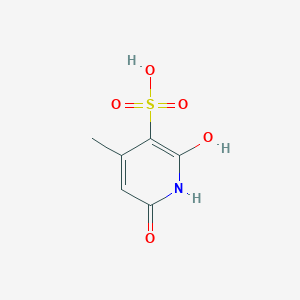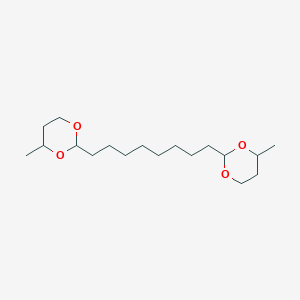
2,2'-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) is an organic compound with the molecular formula C18H34O4. It is a dioxane derivative, characterized by two 1,3-dioxane rings connected by an octane chain. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) typically involves the reaction of 1,8-octanediol with 4-methyl-1,3-dioxane under acidic conditions. The reaction is catalyzed by a strong acid such as p-toluenesulfonic acid, and the mixture is refluxed in an organic solvent like toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous removal of by-products to ensure high yield and purity. The reaction conditions are optimized to minimize energy consumption and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dioxane rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in pyridine.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability under various reaction conditions.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer for certain biochemical compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) involves its ability to form stable complexes with various molecules. The dioxane rings can interact with different functional groups, providing stability and protection to reactive intermediates. This property is particularly useful in organic synthesis, where the compound acts as a protecting group for carbonyl compounds .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A simpler dioxane derivative with similar chemical properties but lacks the octane chain.
1,3-Dioxolane: Another dioxane derivative with a five-membered ring structure.
3,3’-(1,8-Octanediyl)bis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one): A compound with a similar octane chain but different ring structures.
Uniqueness
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) is unique due to its dual dioxane rings connected by an octane chain, providing enhanced stability and versatility in various chemical reactions. Its ability to act as a protecting group and its stability under different reaction conditions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
37582-34-6 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
4-methyl-2-[8-(4-methyl-1,3-dioxan-2-yl)octyl]-1,3-dioxane |
InChI |
InChI=1S/C18H34O4/c1-15-11-13-19-17(21-15)9-7-5-3-4-6-8-10-18-20-14-12-16(2)22-18/h15-18H,3-14H2,1-2H3 |
Clave InChI |
ITAAERDICIBAOA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOC(O1)CCCCCCCCC2OCCC(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


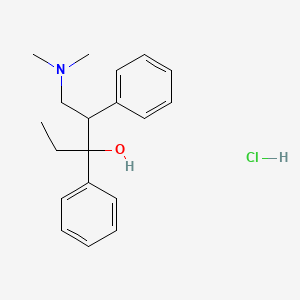

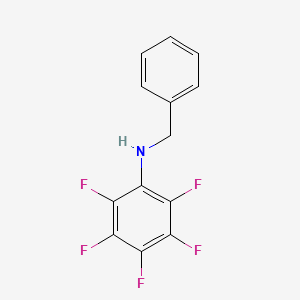
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
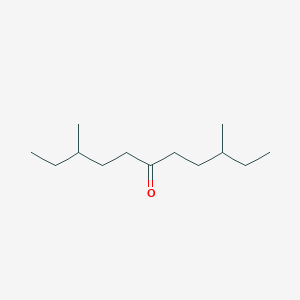

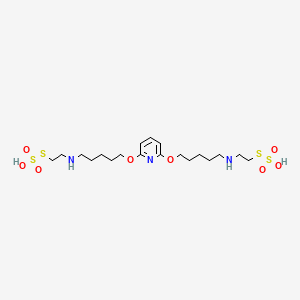
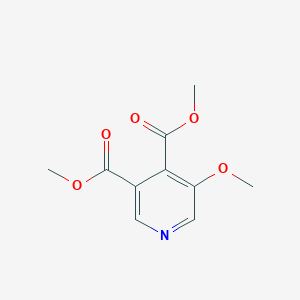

![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)

